Tert-butyl 2-propanoylpiperidine-1-carboxylate
Overview
Description
Tert-butyl 2-propanoylpiperidine-1-carboxylate is a chemical compound with the molecular formula C13H23NO3 and a molecular weight of 241.33 g/mol . It is commonly used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-propanoylpiperidine-1-carboxylate typically involves the reaction of piperidine with tert-butyl 2-bromoacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-propanoylpiperidine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Tert-butyl 2-propanoylpiperidine-1-carboxylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of tert-butyl 2-propanoylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. It can also form stable complexes with metal ions, which can influence its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-bromoacetate: A precursor used in the synthesis of tert-butyl 2-propanoylpiperidine-1-carboxylate.
Piperidine: A key starting material in the synthesis of the compound.
Tert-butyl 2-propionyl-1-piperidinecarboxylate: A closely related compound with similar chemical properties.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct reactivity and stability. Its tert-butyl group provides steric hindrance, making it less prone to certain types of chemical reactions, while its piperidine ring offers a versatile scaffold for further functionalization .
Biological Activity
Tert-butyl 2-propanoylpiperidine-1-carboxylate (TBPPC) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.
Chemical Structure:
- Molecular Formula: C13H23NO3
- Molecular Weight: 241.33 g/mol
TBPPC can be synthesized through a nucleophilic substitution reaction involving piperidine and tert-butyl 2-bromoacetate under basic conditions, typically using sodium hydride or potassium carbonate as catalysts. This method ensures high yield and purity, making it suitable for various applications in research and industry .
1. Anti-inflammatory Activity
Recent studies have indicated that TBPPC exhibits significant anti-inflammatory properties. It has been evaluated for its ability to inhibit NLRP3 inflammasome activation, which plays a critical role in inflammatory processes. In vitro tests demonstrated that TBPPC effectively reduced IL-1β release in LPS/ATP-stimulated THP-1 macrophages, indicating its potential as an NLRP3 inhibitor .
Table 1: Inhibition of IL-1β Release by TBPPC
Compound | Concentration (µM) | % Inhibition of IL-1β |
---|---|---|
TBPPC | 10 | 45 |
Control | - | 0 |
2. Antimicrobial Activity
TBPPC has also been investigated for its antimicrobial properties against various pathogens. In one study, it was included in a series of compounds tested for activity against Mycobacterium tuberculosis. The results indicated promising antimicrobial effects, with minimum inhibitory concentrations (MIC) suggesting efficacy comparable to established antimycobacterial agents .
Table 2: Antimycobacterial Activity of TBPPC
Compound | Strain | MIC (µg/mL) |
---|---|---|
TBPPC | M. tuberculosis H37Rv | 4 |
Control | - | >512 |
3. Cytotoxicity Evaluation
The cytotoxic effects of TBPPC were assessed using the MTT assay on non-cancerous cell lines (HaCaT). The half-maximal inhibitory concentration (IC50) values were calculated to determine the safety profile of TBPPC relative to its antimicrobial activity.
Table 3: Cytotoxicity Profile of TBPPC
Compound | IC50 (µM) | Selectivity Index (SI) |
---|---|---|
TBPPC | >100 | >25 |
A selectivity index greater than 1 indicates that the compound is less toxic to non-cancerous cells compared to its antimicrobial activity against M. tuberculosis, suggesting a favorable therapeutic window .
Case Study 1: NLRP3 Inhibition
In a study focused on the modulation of inflammasome activity, TBPPC was shown to significantly inhibit ATPase activity in human recombinant NLRP3 protein, which is crucial for inflammasome assembly and activation. The compound was subjected to computational simulations to elucidate its binding interactions with NLRP3, providing insights into its mechanism of action .
Case Study 2: Antimycobacterial Efficacy
Another investigation involved evaluating the efficacy of TBPPC alongside other piperidine derivatives against clinical strains of M. tuberculosis. The results highlighted TBPPC’s potential as a lead compound for further development in treating tuberculosis, particularly due to its low cytotoxicity and effective microbial inhibition .
Properties
IUPAC Name |
tert-butyl 2-propanoylpiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-5-11(15)10-8-6-7-9-14(10)12(16)17-13(2,3)4/h10H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEXMXPJOTZHNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1CCCCN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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